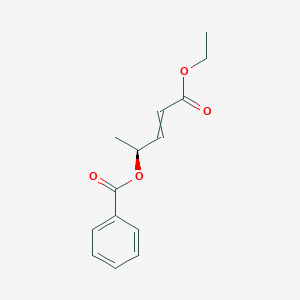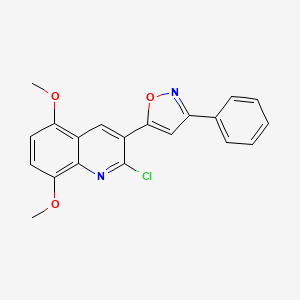
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline is a complex organic compound that belongs to the quinoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the chloro, methoxy, and oxazolyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The choice of solvents, reagents, and reaction conditions is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while substitution of the chloro group can result in a variety of new compounds with different functional groups.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and can be explored for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
作用机制
The mechanism of action of 2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro, methoxy, and oxazolyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Chloroquinoline: A simpler analog with only a chloro substituent on the quinoline core.
5,8-Dimethoxyquinoline: Lacks the chloro and oxazolyl groups but retains the methoxy substituents.
3-(3-Phenyl-1,2-oxazol-5-yl)quinoline: Similar structure but without the chloro and methoxy groups.
Uniqueness
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the oxazolyl group, in particular, adds to its potential for diverse interactions with biological targets, setting it apart from simpler quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
499131-48-5 |
|---|---|
分子式 |
C20H15ClN2O3 |
分子量 |
366.8 g/mol |
IUPAC 名称 |
5-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C20H15ClN2O3/c1-24-16-8-9-17(25-2)19-13(16)10-14(20(21)22-19)18-11-15(23-26-18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI 键 |
XWZKDLVMAZXUHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C3=CC(=NO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)

![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
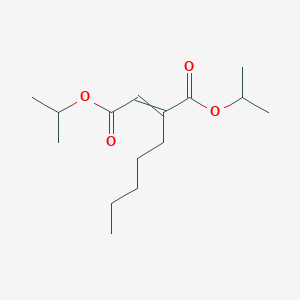
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
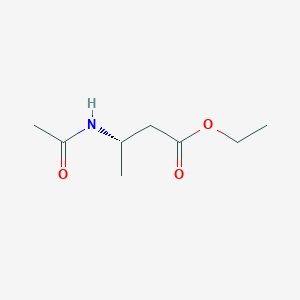
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
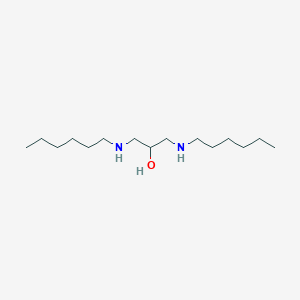


![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
